molecular formula C11H8FNO3 B1489515 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid CAS No. 1621013-99-7

5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid

Cat. No.: B1489515
CAS No.: 1621013-99-7
M. Wt: 221.18 g/mol
InChI Key: ZNTVSUMAKKBMFI-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid (CAS 1621013-99-7) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features an isoxazole ring, a five-membered heterocycle known for its diverse biological activities, substituted with a 4-fluorobenzyl group at the 5-position and a carboxylic acid moiety at the 3-position . The molecular formula is C 11 H 8 FNO 3 and it has a molecular weight of 221.18 g/mol . Isoxazole derivatives are widely recognized as privileged scaffolds in drug discovery due to their broad spectrum of pharmacological properties . Research indicates that compounds containing the isoxazole core exhibit antimicrobial, antiviral, anticancer, and immunomodulatory activities . Specifically, this fluorobenzyl-substituted isoxazole carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules targeting various disease pathways. Its structural features make it particularly valuable for developing serine acetyltransferase (SAT) inhibitors, which represent a promising approach for novel antimicrobial adjuvant therapies . SAT catalyzes the rate-limiting step in L-cysteine biosynthesis in many bacteria, and its inhibition can reduce bacterial fitness and virulence, potentially counteracting antimicrobial resistance . Additionally, isoxazole derivatives have demonstrated notable immunomodulatory properties in biochemical research . Certain analogues have shown immunosuppressive effects on phytohemagglutinin-induced peripheral blood mononuclear cell proliferation and can inhibit inducible tumor necrosis factor production, suggesting potential research applications in inflammatory and autoimmune conditions . The presence of the carboxylic acid functional group enhances the compound's utility for further chemical modifications, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and careful handling are recommended to maintain compound integrity.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-9-6-10(11(14)15)13-16-9/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTVSUMAKKBMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, based on various studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8FNO3
  • Molecular Weight : 219.17 g/mol
  • CAS Number : 1096392

The presence of the fluorobenzyl group enhances its lipophilicity, which may contribute to its biological activity by improving membrane permeability.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity
  • Cytotoxicity against Cancer Cells
  • Enzyme Inhibition
  • Immunomodulatory Effects

Antimicrobial Activity

Research indicates that isoxazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showcasing their potential as antimicrobial agents.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compoundTBDTBD
Related Compounds62.578.12

These results suggest that modifications in the isoxazole structure can influence antimicrobial potency.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including HeLa and A549 cells. The results indicate that certain derivatives exhibit selective cytotoxicity while maintaining low toxicity at lower concentrations.

CompoundIC50 (HeLa)IC50 (A549)
This compoundTBDTBD
Control (e.g., Doxorubicin)0.50.7

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, studies have shown that it can inhibit tyrosinase activity, which is significant in skin lightening treatments.

Mechanism of Action :

  • Competitive Inhibition : The compound may act by binding to the active site of tyrosinase, preventing substrate access.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of isoxazole derivatives. For example, certain compounds have demonstrated the ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in immunosuppressive therapies.

Case Studies

  • Tyrosinase Inhibition Study : A comparative analysis of various isoxazole derivatives showed that modifications at specific positions significantly enhance inhibitory activity against tyrosinase compared to standard inhibitors like kojic acid.
  • Cytotoxicity Evaluation : In a study involving HeLa cells treated with different concentrations of isoxazole derivatives, it was observed that some compounds exhibited pronounced cytotoxic effects at higher concentrations while others remained non-toxic even at elevated doses.

Scientific Research Applications

Pharmaceutical Research

Anti-inflammatory and Analgesic Properties
One of the primary applications of 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid is in the development of anti-inflammatory and analgesic drugs. It serves as an intermediate in synthesizing compounds that inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LO). Inhibitors of 5-LO are crucial for treating conditions like asthma and other inflammatory diseases .

Leukotriene Biosynthesis Inhibition
Research indicates that derivatives of isoxazole, including this compound, can effectively inhibit leukotriene biosynthesis. Leukotrienes are lipid mediators that play significant roles in immune responses and inflammation. By modulating the activity of enzymes involved in their production, these compounds have potential therapeutic implications for respiratory diseases and certain cancers .

Biochemical Research

Enzyme Interaction Studies
In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor allows researchers to investigate the dynamics of various biological systems, contributing to a deeper understanding of enzyme mechanisms and metabolic regulation .

Antioxidant Activity
Recent studies have explored the antioxidant properties of isoxazole derivatives. Compounds related to this compound have shown promising results in combating oxidative stress in cellular models, suggesting potential applications in aging research and the development of antioxidant therapies .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its incorporation into material formulations can enhance durability and performance characteristics, making it valuable in industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study on Leukotriene InhibitionExamined the inhibitory effects on leukotriene biosynthesisFound that modifications to isoxazole structures significantly impacted their inhibitory potency against 5-lipoxygenase
Antioxidant Activity AssessmentTested various isoxazole derivatives for antioxidant propertiesIdentified several compounds with superior antioxidant activity compared to traditional antioxidants like quercetin
Enzyme Interaction AnalysisInvestigated enzyme kinetics involving isoxazole derivativesDemonstrated that certain substitutions on the isoxazole ring influenced enzyme activity and interaction dynamics

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity in electrophilic substitutions but reduce solubility.
  • Electron-donating groups (e.g., methoxy) improve solubility but may lower metabolic stability .
  • Halogenated derivatives (F, Cl) balance lipophilicity and electronic effects, making them versatile in medicinal chemistry .

Chemical Reactivity and Stability

  • Hydrogenation: Benzyl-like groups (e.g., 4-fluorobenzyl) undergo selective deoxygenation over Pd/C, forming enaminones without affecting the isoxazole ring . In contrast, nitro-substituted derivatives (e.g., 5-(4-nitrophenyl)) are prone to reduction, forming amines .
  • Acid/Base Stability :
    • Methoxy and carboxy groups enhance stability in acidic conditions, while nitro groups may degrade under strong bases .

Physicochemical Properties

Property 5-(4-Fluorobenzyl) 5-(4-Chlorophenyl) 5-(4-Methoxyphenyl)
LogP (Predicted) 2.8 3.1 2.2
Solubility (mg/mL, H2O) 0.12 0.08 1.5
Melting Point (°C) 180-182 175-177 165-168

Notes:

  • Fluorine reduces LogP compared to chlorine, enhancing aqueous solubility marginally .
  • Methoxy groups significantly improve solubility due to hydrogen bonding .

Preparation Methods

Note: Although this patented process targets a trifluoromethyl anilide derivative, the initial steps of isoxazole ring formation and carboxylic acid preparation are directly relevant to synthesizing this compound, substituting the amide formation step with appropriate benzylation or side-chain introduction methods.

Specific Considerations for 5-(4-Fluorobenzyl) Substitution

  • The 4-fluorobenzyl group can be introduced via nucleophilic substitution or cross-coupling reactions on a suitable isoxazole precursor bearing a leaving group at the 5-position.
  • Alternatively, synthesis may involve initial formation of 5-(4-fluorobenzyl)-substituted β-ketoesters prior to cyclization.

Alternative Modern Synthetic Routes

Recent advances in heterocyclic synthesis, particularly from the Journal of Organic Chemistry (2025), describe efficient methods for synthesizing substituted oxazoles and related heterocycles directly from carboxylic acids using triflylpyridinium reagents and isocyanides. Although this method is developed for oxazoles, the principles may be adapted for isoxazole synthesis involving:

  • Activation of carboxylic acids to acylpyridinium salts.
  • Cycloaddition with isocyanoacetates or related nucleophiles.
  • Mild reaction conditions allowing functional group tolerance and scalability.

This method offers advantages such as:

  • Rapid reaction times (e.g., 30 minutes at 40 °C).
  • High yields with broad substrate scope.
  • Practical recovery and reuse of catalysts (e.g., DMAP).

Such approaches could be explored for synthesizing this compound analogs with improved efficiency and sustainability.

Analytical and Purity Considerations

  • By-products such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) and isomeric impurities can form during synthesis, particularly under basic or reflux conditions.
  • Controlled reaction temperatures, choice of hydroxylamine salt (hydroxylamine sulfate preferred over hydrochloride), and careful stirring minimize impurity formation.
  • Purification steps include crystallization and chromatography to achieve high purity (HPLC potency up to 99.8–100%).

Summary Table of Key Parameters for Isoxazole-3-carboxylic Acid Preparation

Parameter Optimal Range/Condition Impact on Product Quality
Reaction temperature (Step 1) 90–120 °C (preferably 100–110 °C) Efficient formation of ethyl ethoxymethyleneacetoacetate
Hydroxylamine salt Hydroxylamine sulfate Reduces isomeric impurities and clarifies reaction mixture
Cyclization temperature (Step 2) −20 °C to 10 °C (preferably −10 to 0 °C) Minimizes by-products and improves yield
Acid hydrolysis Strong acid (e.g., HCl) at ambient to reflux Converts ester to carboxylic acid cleanly
Acid chloride formation Thionyl chloride, 0–50 °C Produces reactive intermediate for further substitution
Substituent introduction Nucleophilic substitution or coupling Enables 4-fluorobenzyl group incorporation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves chalcone intermediates derived from substituted benzaldehydes. For example, aldol condensation of 4-fluorobenzaldehyde with acetone generates a chalcone, which reacts with diethyl oxalate to form a 2,4-diketoester. Cyclization with hydroxylamine hydrochloride in an acetic acid/sodium acetate buffer (pH 4) ensures regioselective formation of the isoxazole ring. Optimizing reaction time (1.5–5 hours) and temperature (reflux conditions) improves yield, while purification via recrystallization from ethanol or chloroform/ether enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm regioselectivity and substituent positions (e.g., distinguishing C3 vs. C5 substitution).
  • Mass Spectrometry (Exact Mass) : The calculated exact mass (e.g., 234.00205 Da) helps verify molecular integrity .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity, using acetonitrile/water gradients.
  • Topological Polar Surface Area (TPSA) : Computational tools predict solubility and permeability (reported TPSA: 61.6 Ų) .

Q. What are the key considerations for safely handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in airtight containers, protected from light and moisture at 2–8°C.
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity issues be addressed during the cyclization step in the synthesis of isoxazole derivatives?

  • Methodological Answer : Regioselectivity is controlled by the electrophilicity of the diketoester. The ethoxycarbonyl group at C3 enhances electrophilicity at C2, favoring attack by hydroxylamine’s nucleophilic nitrogen. Buffering the reaction at pH 4 (acetic acid/sodium acetate) stabilizes H2_2NOH, ensuring preferential cyclization at the desired position. Monitoring reaction progress via TLC or in-situ IR spectroscopy can detect incomplete cyclization .

Q. What methodologies are used to evaluate the anti-inflammatory activity of fluorobenzyl-substituted isoxazole carboxylates?

  • Methodological Answer :

  • In Vitro Assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits.
  • Cell-Based Models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages.
  • In Vivo Models : Carrageenan-induced rat paw edema for acute inflammation; adjuvant-induced arthritis for chronic models. Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) show enhanced activity due to improved receptor binding .

Q. How can salt formation or polymorph screening improve the physicochemical properties of this compound for pharmacological applications?

  • Methodological Answer :

  • Salt Formation : Mesylate or hydrochloride salts improve aqueous solubility (e.g., via enhanced hydrogen bonding).
  • Polymorph Screening : High-throughput crystallization (solvent/antisolvent methods) identifies stable forms. Differential Scanning Calorimetry (DSC) and X-ray diffraction (XRPD) characterize thermal stability and crystal structure. For example, mesylate hydrates exhibit superior bioavailability in preclinical models .

Q. How do structural modifications at the benzyl position influence the compound’s pharmacological profile?

  • Methodological Answer : Substituents at the 4-position of the benzyl group modulate activity:

  • Electron-Withdrawing Groups (e.g., -F, -NO2_2) : Enhance metabolic stability and target affinity (e.g., glutamate receptor modulation) .
  • Electron-Donating Groups (e.g., -OCH3_3) : Increase solubility but may reduce membrane permeability.
  • Bulkier Groups (e.g., -CF3_3) : Improve selectivity by sterically blocking off-target interactions. SAR studies using Hammett constants (σ) correlate substituent effects with logP and IC50_{50} values .

Data Analysis & Contradictions

Q. What strategies are employed to resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) to identify variability sources.
  • Dose-Response Validation : Reproduce studies with standardized protocols (e.g., NIH/WHO guidelines).
  • Computational Modeling : Molecular docking or QSAR models reconcile discrepancies by accounting for conformational flexibility or solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid
Reactant of Route 2
5-(4-Fluorobenzyl)isoxazole-3-carboxylic acid

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